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Introduction and Conceptual Foundation

Network pharmacology represents a paradigm shift in drug discovery that moves beyond the traditional "one
drug—one target" model to address complex biological systems through multi-target approaches. This
methodology is particularly well-suited for investigating traditional Chinese medicine (TCM) compounds
like celastrol, which typically exert their therapeutic effects through synergistic interactions with multiple
biological targets rather than single proteins. Celastrol, a pentacyclic triterpenoid quinone derived from the
root bark of Tripterygium wilfordii Hook.f., has garnered significant research interest due to its diverse
pharmacological properties, including potent anti-inflammatory, immunomodulatory, and anti-cancer
activities. The complex nature of celastrol's mechanisms of action necessitates sophisticated analytical

approaches that can decipher its multi-target effects within biological systems.

The fundamental premise of network pharmacology analysis is that therapeutic effects emerge from network-
based interactions between drug compounds and biological systems, creating modulated states that can be
computationally modeled and experimentally validated. This approach perfectly aligns with the holistic
principles of TCM, where therapeutic outcomes result from complex interactions among multiple active
components working in concert [1]. Research by Li et al. has demonstrated that the origins and development of
network pharmacology are tightly correlated with the study of TCM, creating a natural synergy that promotes

advancement in both fields [1]. This methodological framework enables researchers to systematically map the
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complex relationships between celastrol's chemical structure, its protein targets, and the resulting

pharmacological effects across various disease models.

Recent applications of network pharmacology to celastrol research have revealed intriguing insights into its
dose-dependent effects and therapeutic windows. For instance, studies have demonstrated that while low-
dose celastrol exhibits therapeutic benefits through suppression of the PI3K/AKT signaling pathway in
autoimmune hepatitis, high-dose administration can trigger immunotoxicity through paradoxical activation of
this same pathway [2] [3]. This dose-response complexity underscores the critical importance of systematic
network analysis to elucidate the nuanced mechanisms underlying celastrol's pharmacological profile. The
following graphical abstract provides a comprehensive overview of the integrated network pharmacology

workflow for celastrol analysis:
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Computational Protocols and Workflows

Target Identification and Database Selection

The initial phase of celastrol network pharmacology analysis involves comprehensive target identification
using specialized databases that catalog compound-protein interactions. This process begins with obtaining the
canonical structural representation of celastrol, typically in the form of a 2D structure from PubChem
(CID: 122724), which serves as the query for subsequent target prediction steps [2] [4]. Researchers should
employ multiple complementary databases to maximize coverage and minimize false positives, including
Swiss Target Prediction, PharmMapper, and ETCM platforms, each employing distinct algorithms for
target identification based on structural similarity, pharmacophore mapping, and known ligand-protein

interactions.

Following target prediction, the identified proteins must be standardized using the UniProt database to ensure
consistent gene nomenclature and minimize ambiguities in downstream analyses. The standardization process
involves converting all target identifiers to official gene symbols and removing duplicates through
computational filtering. Concurrently, disease-associated targets should be collected from comprehensive
databases such as GeneCards, OMIM, and DisGeNET using appropriate keyword searches (e.g.,
"autoimmune hepatitis," "hepatocellular carcinoma,” or "sepsis-induced acute lung injury") [5] [3]. The
intersection between celastrol targets and disease targets is then identified using Venn analysis, resulting in a

set of potential mechanistic targets for further investigation.

Table 1: Key Databases for Celastrol Network Pharmacology Analysis
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Database Database Primary
. URL Key Features
Category Name Function
Compound-  Swiss Target Target prediction  http://www.swisstargetprediction.ch/  High prediction
Target Prediction based on accuracy for
structural natural
similarity compounds
PharmMapper Pharmacophore- http://lilab-ecust.cn/pharmmapper/ Specialized for
based target natural
identification products
TCMSP TCM-specific http:/tcmspw.com/tcmsp.php Comprehensive
compound- TCM
target compound
relationships library
Disease- GeneCards Human disease-  https://www.genecards.org/ Extensive
Target gene disease-gene
comprehensive associations
database
OMIM Catalog of https://omim.org/ Curated
human genes genetic
and genetic disorder
disorders information
CTD Chemical- http://ctdbase.org/ Environmental
disease chemical
interaction exposure data
database
Pathway KEGG Pathway https://www.genome.jp/kegg/ Well-curated
Analysis mapping and signaling
functional pathways
annotation
Metascape Integrated https://metascape.org/ Multiple
pathway database
enrichment tool integration
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Database Database Primary
. URL Key Features
Category Name Function
Protein STRING Protein-protein https://string-db.org/ Comprehensive
Interactions interaction PPI data
network

Network Construction and Analysis

The construction of biological networks represents a core component of celastrol network pharmacology
analysis, providing visual and computational frameworks for understanding the complex relationships between
targets, pathways, and biological processes. The protein-protein interaction (PPI) network is typically
generated using the STRING database with a confidence score threshold >0.7, after which the results are
imported into Cytoscape (version 3.8.0 or higher) for advanced network analysis and visualization [6] [5].
Within Cytoscape, researchers should employ the NetworkAnalyzer tool to calculate key topological
parameters including degree centrality, betweenness centrality, and closeness centrality, which help identify

hub targets that play critical roles in network stability and signal transduction.

For more sophisticated network clustering, the MCODE plugin should be utilized to identify densely
connected regions within the larger PPI network that may represent functional modules or core complexes
through which celastrol exerts its pharmacological effects [7] [4]. These network clusters often correspond to
specific signaling pathways or protein complexes that are critically modulated by celastrol treatment.
Additionally, researchers should construct compound-target-pathway networks that integrate multiple data
layers, providing a comprehensive systems-level view of celastroel's mechanism of action. The following

diagram illustrates the key network types and their interrelationships in celastrol analysis:
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Pathway Enrichment and Functional Analysis

Pathway enrichment analysis represents a critical step in deciphering the biological significance of
celastrol's multi-target effects, translating lists of potential targets into functionally coherent mechanisms of
action. This process typically involves Gene Ontology (GO) enrichment analysis across three domains:
biological processes, molecular functions, and cellular components, coupled with Kyoto Encyclopedia of
Genes and Genomes (KEGG) pathway mapping to identify significantly overrepresented signaling pathways
[6] [7]. Researchers should utilize comprehensive enrichment platforms such as Metascape or DAVID,
applying strict statistical thresholds (p-value < 0.01, minimum count of 3, enrichment factor > 1.5) to ensure

biological relevance and minimize false discoveries.

The interpretation of enrichment results should focus on identifying thematically coherent pathways that
collectively suggest mechanistic hypotheses for celastrol's pharmacological effects. For instance, consistent
enrichment of inflammation-related pathways (NF-kB signaling, TNF signaling, IL-17 signaling) would
support celastrol's known anti-inflammatory properties, while simultaneous enrichment of apoptosis and
ferroptosis pathways might indicate complementary cell death mechanisms in cancer models [4]. The results
should be visualized using comprehensive bubble charts or bar plots that display both statistical significance
and biological effect size, enabling rapid identification of the most pertinent pathways for further experimental

investigation.

Table 2: Frequently Enriched Pathways in Celastrol Network Pharmacology Studies

Pathway . . . Experimental
Specific Pathway Biological Context Key Targets o
Category Validation
Inflammatory NF-kB signaling Sepsis-induced ALI, STAT3, TLR4, Western blot, IHC
Signaling pathway autoimmune HIF-1a, NF- [6]
diseases KB1
PI3K-Akt signaling Autoimmune PIK3R1, Western blot, RNA-
pathway hepatitis, AKT1, EGFR, Seq[2][3]
immunotoxicity MmTOR
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Pathway . . . Experimental
Specific Pathway Biological Context Key Targets o
Category Validation
Metabolic Chemical Hepatocellular GSTM1, CCK-8, iron assay,
Processes carcinogenesis- carcinoma, NQO1, molecular docking
reactive oxygen ferroptosis GSTP1 [4]
species
Cell Death Ferroptosis Hepatocellular GPX4, FTH1, GSH-Px activity,
Mechanisms carcinoma, liver SLC7A11 MDA assay [4]
fibrosis
TGF-beta signaling Type 2 diabetes, BMP7, Gene expression
pathway renal protection THBSZ2, validation [7]
ADAMTS
Immune T cell differentiation Immunotoxicity, CD4, CD8, IL- Flow cytometry,
Function autoimmune 2 histopathology [2]

diseases

Experimental Validation Protocols

In Vitro Assays and Molecular Docking

Molecular docking simulations represent a crucial computational bridge between network predictions and
experimental validation, providing atomic-level insights into how celastrol interacts with its predicted protein
targets. The docking protocol begins with protein preparation by retrieving 3D crystal structures of key
targets (e.g., AKT1, PIK3R1, GSTM1, PTEN) from the RCSB Protein Data Bank, followed by removal of
water molecules, addition of hydrogen atoms, and energy minimization using molecular modeling software
such as AutoDock Tools or MOE [5] [3]. Concurrently, the 3D structure of celastrol should be energy-
minimized using molecular mechanics force fields to ensure proper geometry before docking simulations. The
actual docking calculations are performed using AutoDock Vina or similar software, with binding affinity

scores (typically in kcal/mol) used to prioritize interactions for further experimental investigation.
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For in vitro validation, cell-based assays should be designed to test specific hypotheses generated from the
network pharmacology analysis. For anti-inflammatory mechanisms, LPS-stimulated macrophage models
(Raw264.7 cells) can be treated with varying concentrations of celastrol (typically 25-75 nM) followed by
measurement of inflammatory mediators (IL-1p, TNF-a, IL-6) using ELISA or RT-qPCR [6]. For cancer-
related mechanisms, appropriate cell lines (e.g., HepG2 for hepatocellular carcinoma, A549 for lung cancer)
should be employed to assess celastrol's effects on cell proliferation (CCK-8 assay), apoptosis (flow
cytometry with Annexin V/PI staining), and pathway modulation (Western blotting of key proteins). For
ferroptosis induction, specialized assays measuring lipid peroxidation (MDA assay), intracellular iron levels

(iron assay), and GSH/GSSG ratio should be incorporated to validate this specific cell death mechanism [4].

In Vivo Validation and Histopathological Analysis

Animal models provide essential physiological context for validating network pharmacology predictions, with
selection of appropriate models being critical for meaningful results. For investigating celastrol's effects on
sepsis-induced acute lung injury, the cecal ligation and puncture (CLP) model in mice or rats represents a
well-established approach, with celastrol typically administered at 1-3 mg/kg/day either prophylactically or
therapeutically [6]. For autoimmune hepatitis studies, both acute models (ConA-induced) and chronic models
(CYP2D6-induced) should be employed to comprehensively evaluate celastrol's effects across disease stages,
with celastrol administration at 3 mg/kg/day for 7-14 days representing an effective dosing regimen [3]. For
assessing immunotoxicity, higher doses (5-10 mg/kg) may be administered to evaluate potential adverse

effects on immune organs [2].

Endpoint analyses should include comprehensive histopathological examination of target tissues (lung, liver,
spleen, thymus) using hematoxylin-eosin (H&E) staining to assess tissue architecture and inflammatory
infiltration, complemented by special staining techniques such as Sirius red for fibrosis assessment in chronic
models [3]. Immunohistochemistry (IHC) and immunofluorescence should be employed to validate protein-
level changes in key targets identified through network analysis (e.g., PTEN, NF-kB, HIF-1a, STAT3) [5] [2].
Molecular validation should include Western blotting to measure protein expression and phosphorylation
status in pathway components, coupled with RT-qPCR to assess transcript-level changes in both target tissues
and relevant cell lines. For comprehensive pathway analysis, RNA-Seq provides an unbiased assessment of

gene expression changes that can confirm or extend initial network pharmacology predictions [2].
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Data Analysis and Visualization Protocols

Graphviz DOT Language Implementation

The DOT language provides a powerful and flexible framework for visualizing complex networks and
pathways identified through celastrol network pharmacology analysis. When implementing DOT scripts for
biological pathway visualization, researchers should adhere to specific formatting guidelines to ensure clarity,
consistency, and biological accuracy. The following protocol details the creation of a signaling pathway

diagram based on actual celastrel mechanisms identified in the research:
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This DOT script implementation demonstrates several critical principles of effective pathway visualization: (1)
use of subgraph clusters to group functionally related elements; (2) strategic color coding to distinguish
between different biological elements (blue for upstream signals, yellow for core pathway components, red for
celastrol and pathological outcomes); (3) clear edge labeling with sufficient labeldistance to prevent visual
clutter; and (4) consistent arrow styling to distinguish activation (solid lines) from inhibition (dashed lines).
When customizing this template for specific research contexts, researchers should modify node labels and
connections to accurately reflect their specific findings while maintaining the visual conventions established in

this protocol.

Quantitative Data Analysis and Interpretation

Statistical analysis of network pharmacology data requires specialized approaches that address the unique
characteristics of interconnected biological systems. For network topology parameters, researchers should
calculate and report degree distribution, betweenness centrality, and closeness centrality for all hub targets,
as these metrics provide complementary insights into a target's importance within the overall network
architecture [6] [5]. For experimental validation data, appropriate statistical tests should be applied based on

data distribution and experimental design, typically including Student's t-test for two-group comparisons and
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one-way ANOVA with post-hoc tests for multiple group comparisons, with significance thresholds set at p <

0.05 unless multiple testing correction requires more stringent criteria.

The integration of computational and experimental results represents a critical phase in network
pharmacology analysis, where predicted relationships must be reconciled with empirical observations.
Researchers should pay particular attention to dose-dependent effects, as celastrol frequently exhibits
bidirectional or concentration-dependent activities on certain pathways, such as the PI3K/AKT signaling
pathway which shows inhibition at low doses but paradoxical activation at high doses [2]. Similarly, tissue-
specific effects must be carefully interpreted, as celastrol may modulate the same pathway differently across
various organs or cell types. All integrated analyses should acknowledge both the confirmatory aspects
(predictions validated by experiments) and the discovery aspects (unexpected findings that extend beyond

initial predictions) to provide a balanced interpretation of the comprehensive network pharmacology workflow.

Troubleshooting and Technical Considerations

Common Challenges and Optimization Strategies

Network pharmacology applications to celastrol research present several technical challenges that require
careful consideration and methodological optimization. A frequent issue involves target prediction accuracy,
as different databases may yield conflicting results due to variations in their underlying algorithms and data
sources. To address this limitation, researchers should employ consensus approaches that integrate predictions
from multiple databases and prioritize targets identified by two or more independent methods [1]. Additionally,
the limited coverage of certain specialized databases for traditional Chinese medicine compounds can be
mitigated by supplementing electronic predictions with manual literature mining to capture recently published

interactions not yet incorporated into curated databases.

Experimental validation phases present their own unique challenges, particularly regarding dose selection for
in vitro and in vivo studies. The research indicates that celastrol exhibits distinctly dese-dependent effects,
with low concentrations (25-75 nM in vitro; 1-3 mg/kg in vivo) typically demonstrating therapeutic efficacy,
while higher concentrations (=1 pM in vitro; >5 mg/kg in vivo) often inducing toxicity or paradoxical pathway
activation [2] [4]. Researchers should therefore implement comprehensive dose-ranging studies rather than
relying on single concentrations. Another common challenge involves pathway redundancy and

compensation, where inhibition of one signaling node may trigger adaptive activation of alternative pathways,
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potentially obscuring interpretation of results. This can be addressed through multi-parameter assessment

that simultaneously monitors several related pathways rather than focusing on isolated signaling cascades.

Conclusion and Future Perspectives

Network pharmacology has emerged as an indispensable methodology for deciphering the complex
mechanisms underlying celastrol's multifaceted pharmacological profile. The integrated protocol outlined in
this document—encompassing computational prediction, network analysis, experimental validation, and data
visualization—provides a systematic framework for researchers to investigate celastrol's effects across various
disease contexts. The consistent identification of certain key pathways (PI3K/AKT, NF-kB, ferroptosis) across
multiple independent studies suggests that these represent core mechanisms through which celastrol exerts its

therapeutic effects, while also highlighting its potential for dose-dependent toxicity.

Future methodological developments will likely enhance the precision and predictive power of celastrol
network pharmacology. The integration of artificial intelligence approaches such as AlphaFold2 for protein
structure prediction [7] and deep learning for network analysis promises to improve target identification
accuracy and mechanistic modeling. Additionally, the development of temporally resolved networks that
capture dynamic changes in pathway activation across different treatment durations will help elucidate the
sequence of molecular events following celastrol exposure. The growing availability of specialized TCM
network pharmacology platforms and R packages (such as TCMNP) will further streamline analytical
workflows and facilitate standardization across research groups [8]. As these methodological advances mature,
network pharmacology will continue to illuminate the complex therapeutic landscape of celastrol, accelerating
its rational development as a multifaceted therapeutic agent for inflammatory diseases, cancer, and metabolic

disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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